(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone
Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone is a bicyclic sulfonamide derivative featuring a 7-membered fused ring system containing sulfur (thia), nitrogen (aza), and two oxygen atoms (dioxido). The core bicyclo[2.2.1]heptane scaffold is substituted with a methanone group linked to the 4-position of an indole heterocycle.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(1H-indol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(12-2-1-3-13-11(12)4-5-15-13)16-7-10-6-9(16)8-20(10,18)19/h1-5,9-10,15H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVALEIIAXNPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone is a complex organic molecule notable for its bicyclic structure that incorporates sulfur and nitrogen atoms. This unique structure positions it as a subject of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties.
Structural Characteristics
The compound features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring, with an indole moiety enhancing its reactivity and interactions with biological targets. The presence of dioxido and thia groups suggests potential for diverse chemical reactivity.
Predicted Biological Activities
The biological activity of this compound has been primarily predicted through computational methods such as structure-activity relationship (SAR) analysis. Compounds with similar structural motifs have shown significant biological effects, including:
- Anticancer Activity: Similar indole derivatives are known for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties: The thia component may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections.
Interaction Studies
Studies involving the binding affinity of this compound to various biological targets are crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance (SPR) have been employed to assess these interactions.
Research Findings
Recent studies have highlighted the potential pharmacological effects based on the molecular structure of (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone. Notably:
- Anticancer Studies: Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK.
- Antimicrobial Studies: Preliminary tests suggest that derivatives containing thia and dioxido functionalities exhibit promising antimicrobial activity against a range of bacterial strains.
Comparative Analysis with Similar Compounds
The following table compares (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole | Aromatic | Anticancer |
| Thioacetamide | Thioether | Antimicrobial |
| Benzothiazole | Heterocyclic | Antifungal |
| This Compound | Bicyclic | Potential anticancer and antimicrobial |
Case Studies
Several case studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis Approaches: Various synthetic routes have been developed to optimize yields and purity of bicyclic compounds similar to (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone, often utilizing palladium-catalyzed reactions for effective construction of complex structures.
- Biological Evaluations: In vitro studies have demonstrated that derivatives exhibit cytotoxicity against specific cancer cell lines, suggesting that further development could lead to novel therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- The indole substituent position (1H-indol-4-yl vs.
- Replacement of sulfur (thia) with oxygen (oxa) reduces molecular weight and polarity, which may affect CNS penetration .
- The dioxido group in the target compound increases solubility but may reduce metabolic stability compared to non-sulfonated analogs .
Pharmacological Potential
- Antimalarial Activity: Derivatives like ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone exhibit antimalarial properties (IC₅₀: <100 nM) . The target compound’s indole group may enhance DNA intercalation or protease inhibition.
- Antibacterial Activity : Bicyclo[3.2.0]heptane analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) show β-lactamase inhibition, but the target compound’s sulfonamide group may limit similar efficacy .
- CNS Targets : Azabicyclo[2.2.1]heptane derivatives are explored for serotonin receptor modulation. The indole-4-yl group in the target compound may mimic tryptophan residues, enhancing CNS bioavailability .
Q & A
Basic Research Questions
Q. What synthetic routes are available for constructing the bicyclic sulfone core of (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl) derivatives?
- Methodological Answer : The bicyclic sulfone scaffold can be synthesized via multi-step protocols involving hydroxyproline derivatives. Key steps include:
- Protection : Trans-4-hydroxy-L-proline is protected using CbzCl under basic conditions (NaOH, 0°C to RT, 91% yield) .
- Sulfonation : TsCl in the presence of DMAP and Et3N achieves sulfonation (93% yield) .
- Reduction : NaBH4 in EtOH/THF reduces intermediates (100% yield) .
- Deprotection : Pd/C-catalyzed hydrogenation removes protecting groups (100% yield) .
Q. How can spectroscopic techniques confirm the structural integrity of the methanone-linked indole moiety?
- Methodological Answer :
- NMR : - and -NMR can verify the indole’s substitution pattern (e.g., C-4 linkage) and sulfone resonance .
- X-ray Crystallography : Used to resolve stereochemistry in bicyclic systems, as demonstrated for related hydrazone derivatives .
- MS : High-resolution MS validates molecular weight, critical for intermediates prone to oxidation or dimerization .
Advanced Research Questions
Q. How can coupling reactions between the bicyclic sulfone and indole be optimized to minimize byproducts?
- Methodological Answer :
- Activation : Pre-activate the indole-4-carboxylic acid using chloroacetic acid and NaOAc under reflux (DMF/AcOH, 2 h) to form reactive intermediates .
- Coupling Conditions : Use DMAP/Et3N in CH2Cl2 for nucleophilic substitution, monitoring pH to avoid over-sulfonation .
- Purification : Gradient HPLC (C18 column, MeCN/H2O) isolates the target compound from unreacted indole or sulfone precursors .
- Data Contradiction : Some protocols favor Pd-mediated cross-coupling for aryl linkages, but sulfone stability under such conditions requires validation .
Q. What strategies address stereochemical challenges in the 2-thia-5-azabicyclo[2.2.1]heptane system?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiomerically pure trans-4-hydroxy-L-proline to control stereochemistry .
- Dynamic Resolution : Use NaOMe/MeOH under reflux to epimerize undesired diastereomers (86% yield) .
- Computational Modeling : DFT calculations predict energy barriers for ring inversion, guiding solvent/temperature selection .
Q. How does the sulfone group influence the compound’s bioactivity compared to non-sulfonated analogs?
- Methodological Answer :
- SAR Studies : Replace the sulfone with thioether or carbonyl groups and compare inhibition of kinase targets (e.g., CDK1/GSK3β) .
- Solubility Profiling : Assess logP changes via shake-flask experiments (octanol/water) to correlate sulfone’s polarity with membrane permeability .
- Enzyme Assays : Test binding affinity to indole-recognizing receptors (e.g., serotonin transporters) using SPR or radioligand displacement .
Analytical and Safety Considerations
Q. What protocols ensure stability during storage of sulfone-indole methanones?
- Methodological Answer :
- Storage : Lyophilize and store under argon at -20°C to prevent sulfone hydrolysis .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH, 4 weeks) with HPLC tracking .
Q. How can reaction intermediates be characterized using hyphenated techniques?
- Methodological Answer :
- LC-MS/MS : Identify transient intermediates (e.g., enaminones) with electrospray ionization and collision-induced dissociation .
- In Situ IR : Track carbonyl (C=O) and sulfone (S=O) stretching frequencies during reflux to optimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
